molecular formula C14H12ClNO2 B6403548 3-Amino-5-(4-chloro-2-methylphenyl)benzoic acid CAS No. 1261929-68-3

3-Amino-5-(4-chloro-2-methylphenyl)benzoic acid

Cat. No.: B6403548
CAS No.: 1261929-68-3
M. Wt: 261.70 g/mol
InChI Key: SVIMQGZDPKTMGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-(4-chloro-2-methylphenyl)benzoic acid, also known as tolfenamic acid, is a compound belonging to the class of aminobenzoic acids. It is characterized by the presence of an amino group and a carboxylic acid group attached to a benzene ring, with a 4-chloro-2-methylphenyl substituent. This compound is known for its applications in medicinal chemistry, particularly as a non-steroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(4-chloro-2-methylphenyl)benzoic acid typically involves the reaction of 2-amino-3-methylbenzoic acid with N-chlorosuccinimide in the presence of a solvent like dimethylformamide (DMF). The reaction proceeds with high regioselectivity, resulting in the chlorination at the para position relative to the amino group .

Industrial Production Methods: Industrial production of this compound often involves the use of benzoic acid derivatives and chlorinating agents such as chloromethane or chloroacetic acid in the presence of acid catalysts like sulfuric acid or cuprous chloride. The reaction is carried out in an organic solvent, followed by purification steps to isolate the desired product .

Types of Reactions:

Common Reagents and Conditions:

    Suzuki Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

    Esterification: Alcohols and acid catalysts such as sulfuric acid.

    Amidation: Amines and coupling agents like carbodiimides.

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Amino-5-(4-chloro-2-methylphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit COX enzymes and its anticancer activity make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-amino-5-(4-chloro-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-8-4-11(15)2-3-13(8)9-5-10(14(17)18)7-12(16)6-9/h2-7H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIMQGZDPKTMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690354
Record name 5-Amino-4'-chloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261929-68-3
Record name 5-Amino-4'-chloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.